molecular formula C6H6N4 B7967859 5H-pyrrolo[2,3-b]pyrazin-2-amine

5H-pyrrolo[2,3-b]pyrazin-2-amine

Cat. No.: B7967859
M. Wt: 134.14 g/mol
InChI Key: VDVGOUFDLPQSJD-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazin-2-amine (CAS 1504066-86-7) is a heterocyclic organic compound that serves as a versatile and valuable scaffold in medicinal chemistry and drug discovery research. This amine-substituted pyrrolopyrazine derivative has been identified as a core structure in the development of novel, potent, and selective inhibitors of Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a subfamily of receptor tyrosine kinases whose aberrant signaling is frequently implicated in various cancer types, making them promising therapeutic targets . Guided by co-crystal structures, research has demonstrated that derivatives built upon this scaffold can achieve high potency and selectivity against FGFR1 . The molecular interactions underpinning this activity involve the pyrazine nitrogen forming a critical hydrogen bond with the hinge region of the FGFR1 kinase domain, effectively anchoring the inhibitor in the ATP-binding site . Beyond FGFR, the 5H-pyrrolo[2,3-b]pyrazine scaffold is also recognized in scientific literature for its potential in targeting other kinases, highlighting its broad significance in pharmacological research . Researchers should note that this product is intended for Research Use Only and is not approved for human consumption. It requires storage in a dark place under an inert atmosphere at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrrolo[2,3-b]pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-5-3-9-6-4(10-5)1-2-8-6/h1-3H,(H2,7,10)(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVGOUFDLPQSJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(N=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 5H-pyrrolo[2,3-b]pyrazin-2-amine and Derivatives

The synthesis of the 5H-pyrrolo[2,3-b]pyrazine core, also known as 4,7-diazaindole, has been approached through several established routes. These methods often involve the construction of the bicyclic system from substituted pyrazine (B50134) precursors.

Multi-Step Approaches from Precursors

A common strategy for synthesizing 5H-pyrrolo[2,3-b]pyrazines involves multi-step sequences starting from readily available pyrazine derivatives. rsc.orgyoutube.com One such approach begins with the lithiation of a methyl pyrazine, which is then reacted with an aryl cyanide to yield the desired pyrrolo[2,3-b]pyrazine. lookchem.com However, the success of this method can be dependent on the electronic nature of the substituents on the aryl cyanide, with electron-donating groups generally providing better yields than electron-withdrawing groups. lookchem.com Steric hindrance from ortho-substituted aryl nitriles can also negatively impact the reaction outcome. lookchem.com

Another multi-step protocol involves the Sonogashira coupling of 2-amino-3-chloropyrazine (B41553) with a terminal aryl alkyne, followed by a base-induced intramolecular cyclization. lookchem.com This two-step process has been shown to be more reproducible and less sensitive to the nature of the alkyne compared to the lithiation/cyanide reaction sequence. lookchem.com

Cyclization Reactions and Conditions

The formation of the pyrrole (B145914) ring onto the pyrazine core is a key step in the synthesis of 5H-pyrrolo[2,3-b]pyrazines. Thermal, non-catalytic cyclization of pyrazinylhydrazones has been demonstrated as a viable method for creating 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines. rsc.org

Palladium-catalyzed cyclization is another important strategy. For example, the palladium-catalyzed heteroannulation of terminal and internal alkynes with N-(3-chloropyrazin-2-yl)-methanesulfonamide provides an efficient route to 6-substituted-5H-pyrrolo[2,3-b]pyrazines. lookchem.com This method is notable for its functional group tolerance and the ability to introduce aryl, heteroaryl, and alkyl groups at the 6-position. lookchem.com

Domino reactions, which involve multiple bond-forming events in a single synthetic operation, have also been employed. organic-chemistry.orgacs.org For instance, a domino alkylation-cyclization of propargyl bromides with appropriate nitrogen-containing nucleophiles can lead to the formation of fused heterocyclic systems. organic-chemistry.org

Halogenation and Sulfonylation Procedures

The introduction of halogen and sulfonyl groups onto the 5H-pyrrolo[2,3-b]pyrazine scaffold is crucial for further functionalization and for modulating the compound's properties.

Halogenation: Direct C-H halogenation of related azole compounds has been achieved using N-halosuccinimides (NXS), providing a metal-free method for introducing bromine, iodine, and chlorine. beilstein-archives.org While specific examples for this compound are not detailed, this methodology is generally applicable to electron-rich heterocyclic systems.

Sulfonylation: The nitrogen atom of the pyrrole ring can be functionalized with a sulfonyl group. For example, 5-[(4-Methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-amine is a known compound where the pyrrole nitrogen is protected by a tosyl group. chemicalbook.com This sulfonamide can then serve as a reagent in further synthetic transformations. chemicalbook.com Additionally, N-sulfonylation of amine functionalities on related pyrrolopyrimidine scaffolds has been reported, suggesting that similar transformations could be applied to this compound derivatives. acs.orgacs.org

Advanced Synthetic Strategies

Modern organic synthesis has been revolutionized by the advent of transition metal-catalyzed cross-coupling reactions. These methods allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds, providing powerful tools for the synthesis and diversification of complex molecules like this compound.

Transition Metal-Catalyzed Coupling Reactions

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is a widely used and robust method for forming C-C bonds. wikipedia.org This reaction is known for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. wikipedia.orgmdpi.comnih.gov In the context of 5H-pyrrolo[2,3-b]pyrazine synthesis, a Suzuki coupling could be employed by reacting a halogenated pyrrolo[2,3-b]pyrazine with a suitable boronic acid. mdpi.com The reaction is typically catalyzed by a palladium complex in the presence of a base. wikipedia.orgmdpi.comnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Conditions

OrganohalideOrganoboron ReagentCatalystBaseSolventTemperatureYield
3-chloroindazole5-indole boronic acidPd2(dba)3/SPhosK3PO4dioxane/H2O100 °Cup to 56%
5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2K2CO3dimethoxyethane80 °CHigh
5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamideAryl boronic acidsPd(PPh3)4K3PO41,4-dioxane/H2O85-95 °CModerate to Good

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organohalide, catalyzed by palladium. wikipedia.org This reaction is valued for its ability to tolerate a wide range of functional groups and for the stability of organostannane reagents to air and moisture. wikipedia.org A key application in a related series is the synthesis of 2-pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine from 4-chloro-2-pivaloylaminopyrrolo[2,3-d]pyrimidine and tributylvinylstannane. researchgate.net

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent and an organohalide in a palladium- or nickel-catalyzed reaction. wikipedia.org A significant advantage of the Negishi coupling is its ability to form C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org While highly effective, the organozinc reagents are often sensitive to air and water, which can limit the reaction's applicability in some contexts. wikipedia.org

Sonogashira Coupling: The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. nih.govorganic-chemistry.org The reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.orgresearchgate.net As mentioned earlier, the Sonogashira coupling is a key step in some synthetic routes to 6-substituted-5H-pyrrolo[2,3-b]pyrazines, where an N-protected 2-amino-3-chloropyrazine is coupled with a terminal alkyne. lookchem.com One-pot multicomponent reactions involving Sonogashira coupling have also been developed for the synthesis of substituted pyrrolo[2,3-b]pyrazines. researchgate.net

Table 2: Comparison of Transition Metal-Catalyzed Coupling Reactions

ReactionOrganometallic ReagentElectrophileCatalystKey AdvantagesKey Disadvantages
Suzuki-MiyauraOrganoboron (e.g., boronic acid)Organohalide, triflatePalladiumMild conditions, functional group tolerance, commercial availability of reagentsPotential for protodeboronation of some boronic acids
StilleOrganotin (organostannane)Organohalide, triflatePalladiumHigh functional group tolerance, stability of organostannanesToxicity of tin reagents and byproducts
NegishiOrganozincOrganohalide, triflatePalladium, NickelHigh reactivity, couples sp, sp², and sp³ carbonsAir and moisture sensitivity of organozinc reagents
SonogashiraTerminal alkyneVinyl/Aryl halide, triflatePalladium/CopperDirect formation of C(sp²)-C(sp) bondsPotential for alkyne homocoupling (Glaser coupling)

Metal-Free and Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering benefits such as reduced reaction times, increased yields, and often, enhanced product purity. beilstein-journals.org In the context of pyrrolopyrazine synthesis, microwave irradiation has been successfully employed to generate various derivatives. For instance, the synthesis of 6-amino-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has been achieved through a microwave-assisted method starting from dicarboxylic acids and hydrazine (B178648) hydrate. rsc.org This intermediate can then be further functionalized. rsc.org

Microwave-assisted protocols have proven effective for constructing a wide array of heterocyclic compounds, including pyrazoles and fused pyrazoles, often in a one-pot manner with high yields and short reaction times. beilstein-journals.orgdergipark.org.trrsc.orgnih.gov These methods are part of a broader trend towards greener and more efficient chemical syntheses. dergipark.org.tr

Gold-Catalyzed Cycloisomerization Approaches

Gold catalysis has become a significant method for the synthesis of various heterocyclic compounds, including pyrrolo[2,3-b]pyrazines. urjc.es Gold(I) and gold(III) catalysts have been shown to effectively promote cycloisomerization reactions, leading to the formation of the desired pyrrolopyrazine scaffold. urjc.esmdpi.com

One notable approach involves the gold(III)-catalyzed cycloisomerization of N-benzyl-3-alkynyl-pyrazin-2-yl amines to produce 5-benzyl-5H-pyrrolo[2,3-b]pyrazines. urjc.es This method highlights the regioselective nature of the cyclization. Gold catalysts are also utilized in cascade reactions, combining multiple transformations in a single step to build complex molecular architectures efficiently. nih.govrsc.org

Table 1: Gold-Catalyzed Synthesis of Pyrrolopyrazines

Catalyst Reactant Product Reference
AuCl3 N-benzyl-3-alkynyl-pyrazin-2-yl amine 5-benzyl-5H-pyrrolo[2,3-b]pyrazine urjc.es
AuBr3/AgOTf N-tosylpropargyl amines and 1,3-dicarbonyl compounds Poly-substituted furans (related cyclization) mdpi.com
Gold(I) N-alkynic 2-ynamides Pyrrolo[1,2-b]isoquinolines (related cascade) nih.gov

Regioselective Amination Techniques

The introduction of an amino group at a specific position (regioselectivity) on the 5H-pyrrolo[2,3-b]pyrazine core is crucial for developing its derivatives, particularly for applications in medicinal chemistry. The parent compound, 5H-pyrrolo[2,3-b]pyrazine, is also known as 4,7-diazaindole. nih.gov

While direct amination of the unsubstituted pyrrolopyrazine ring can be challenging, functionalization often begins with a precursor that already contains a handle for introducing the amine. For instance, starting with a halogenated derivative like 3-bromo-5H-pyrrolo[2,3-b]pyrazine allows for subsequent nucleophilic substitution reactions to introduce an amino group. chemsrc.comsynquestlabs.com The reactivity of such halo-substituted pyridines and pyrazines towards nucleophiles like amines is a well-established method for forming C-N bonds. youtube.com

Chemical Reactivity and Derivatization

The chemical reactivity of this compound is characterized by the interplay of its two fused heterocyclic rings: the electron-rich pyrrole ring and the electron-deficient pyrazine ring. This unique electronic nature dictates its behavior in various chemical transformations.

Oxidation and Reduction Pathways

The oxidation of pyrrolopyrazine systems can lead to a variety of products depending on the specific derivative and the oxidizing agent used. rsc.org For instance, the action of peracids on certain substituted pyrrolo[2,3-b]pyrazines can result in N-oxidation or even rearrangement to form spiro-compounds. rsc.org In one case, the oxidation of a substituted 1H-pyrrolo[2,3-b]pyrazine led to N-benzoylurea, indicating a ring-opening event. rsc.org

The synthesis of pyrrolo[2,3-b]quinoxaline derivatives, a related class of compounds, can involve an oxidative dehydrogenation step to form the final aromatic system. nih.gov

Nucleophilic and Electrophilic Substitution Reactions

The pyrrole moiety of the 5H-pyrrolo[2,3-b]pyrazine system is generally more susceptible to electrophilic attack due to its electron-rich nature. libretexts.org Conversely, the pyrazine ring, being electron-deficient, is more prone to nucleophilic substitution, especially if a good leaving group is present. youtube.com

Nucleophilic aromatic substitution is a common strategy for introducing substituents onto the pyrazine ring. youtube.com For example, a halogenated precursor can react with a nucleophile, such as an amine, to form the corresponding amino-substituted product. youtube.com Electrophilic substitution reactions, on the other hand, are expected to occur preferentially on the pyrrole ring. libretexts.orgyoutube.com

Role as Synthetic Reagents and Building Blocks in Complex Molecule Synthesis

The 5H-pyrrolo[2,3-b]pyrazine scaffold is a valuable building block for the synthesis of more complex molecules, particularly in the field of medicinal chemistry. researchgate.net Its derivatives have been identified as potent kinase inhibitors, making this heterocyclic system a key component in the development of new therapeutic agents. nih.gov

The versatility of the pyrrolopyrazine core allows for the introduction of various substituents at different positions, enabling the fine-tuning of biological activity. nih.gov For example, derivatives of 5H-pyrrolo[2,3-b]pyrazine have been synthesized and evaluated as inhibitors of fibroblast growth factor receptors (FGFRs). nih.gov Furthermore, related pyrrole-based structures serve as building blocks for a variety of biologically active compounds, including those with antifungal properties. researchgate.net The ability to use 5-aminopyrazole derivatives as starting materials for a wide range of heterocyclic systems underscores the importance of such amino-substituted azoles in synthetic chemistry. scirp.org

Structure Activity Relationship Sar Studies and Molecular Design

Ligand-Target Interactions and Binding Affinity

Conformational and Steric Influences on Biological Activity

The three-dimensional arrangement of a molecule and its steric properties are critical for optimal alignment within a target's binding cavity. For related heterocyclic systems, studies have shown that an elongated molecular structure can facilitate a better fit within the binding site of a kinase, thereby enhancing inhibitory activity. mdpi.com The spatial geometry of the scaffold and its substituents dictates how well the ligand complements the topology of the active site. For instance, the planarity of the pyrrolopyrazine core allows it to fit into the often-flat adenine-binding pocket of kinases, while the substituents project into more variable regions, influencing selectivity.

Role of Specific Substituents and Functional Groups in Target Engagement

The nature and position of substituents on the 5H-pyrrolo[2,3-b]pyrazine ring system are paramount in determining target engagement and potency. SAR studies have demonstrated that even minor changes to these functional groups can lead to significant shifts in biological activity.

In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5H-pyrrolo[2,3-b]pyrazine scaffold itself was found to form a crucial hydrogen bond with the backbone of residue Ala564 at the hinge region of the FGFR1 kinase. mdpi.com This interaction anchors the inhibitor in the active site. Further optimization revealed the importance of other substituents. For example, in a series of FGFR inhibitors, the introduction of a 3,5-dimethoxyphenyl group was a key modification that contributed to potency. mdpi.com

The table below illustrates the impact of scaffold and substituent changes on FGFR1 inhibition, showing the progression from an initial hit to a more potent derivative.

CompoundScaffoldKey SubstituentsInhibition of FGFR1 at 10 µMIC₅₀ (nM)
Compound 8 1H-pyrazolo[4,3-b]pyridineImidazo[1,2-b]pyridazine>50%-
Compound 10 5H-pyrrolo[2,3-b]pyrazineImidazo[1,2-b]pyridazine>50%1250
Compound 13 5H-pyrrolo[2,3-b]pyrazine3,5-dimethoxyphenyl-39
Data sourced from a study on the discovery of 5H-pyrrolo[2,3-b]pyrazine FGFR kinase inhibitors. mdpi.com

Modulating Selectivity through Structural Modifications

A major challenge in kinase inhibitor design is achieving selectivity for the intended target over other closely related kinases, which helps to minimize off-target effects. Structural modifications to the 5H-pyrrolo[2,3-b]pyrazine scaffold are a key strategy to enhance this selectivity.

In the pursuit of selective Janus Kinase 3 (JAK3) inhibitors, initial leads based on the 5H-pyrrolo[2,3-b]pyrazine scaffold showed high potency but poor selectivity against other JAK family members. nih.gov Computational modeling and X-ray crystallography suggested that the 2-position of the scaffold, linked to a phenyl ether moiety, pointed towards a region of the kinase that could be exploited to gain selectivity. By exploring various substituents on this phenyl ether, researchers were able to identify compounds with significantly improved selectivity for JAK3. nih.gov This rational approach, focusing on a specific vector within the molecule, led to the discovery of potent and highly selective JAK3 inhibitors. nih.gov

The following table demonstrates how substitutions on the phenyl ether ring at the 2-position of the 5H-pyrrolo[2,3-b]pyrazine core affected potency and selectivity for JAK3.

CompoundPhenyl Ether SubstitutionJAK3 IC₅₀ (nM)JAK1/JAK3 Selectivity RatioJAK2/JAK3 Selectivity Ratio
1a Unsubstituted1.91.82.5
1h 4-fluoro1.22.26.3
12b 3-((4-methylpiperazin-1-yl)methyl)1.2117158
12d 3-((4-ethylpiperazin-1-yl)methyl)0.9109221
Data from a study on the discovery of novel 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers as JAK3 inhibitors. nih.gov

Rational Drug Design and Optimization Strategies

The development of drugs based on the 5H-pyrrolo[2,3-b]pyrazin-2-amine core relies on systematic and rational design strategies to transform initial "hit" compounds into optimized "lead" molecules with desirable pharmacological properties.

Scaffold-Hopping and Lead Optimization

Scaffold hopping is a widely used medicinal chemistry strategy to identify structurally novel compounds by modifying the central core of a known active molecule. nih.gov This approach can lead to compounds with improved properties such as enhanced potency, better selectivity, or more favorable metabolic profiles. nih.govdundee.ac.uk

A prominent example of scaffold hopping led to the identification of the 5H-pyrrolo[2,3-b]pyrazine core as a superior scaffold for FGFR1 inhibitors. mdpi.com Researchers began with a series of compounds based on a 1H-pyrazolo[4,3-b]pyridine scaffold that showed weak FGFR1 activity. mdpi.com Guided by previous studies and structural analysis, they hypothesized that changing the core to 5H-pyrrolo[2,3-b]pyrazine could improve binding activity. mdpi.com The synthesis and evaluation of the new series confirmed this, as the 5H-pyrrolo[2,3-b]pyrazine derivatives displayed increased potency against FGFR1, demonstrating a successful scaffold hop. mdpi.com This initial success then paved the way for further lead optimization by modifying the substituents on the new, more effective scaffold. mdpi.com

Design Principles for Potent and Selective Inhibitors

The rational design of potent and selective inhibitors based on the 5H-pyrrolo[2,3-b]pyrazine scaffold integrates structural biology, computational modeling, and synthetic chemistry. nih.govnih.gov A key principle is the use of structure-based design, which relies on understanding the co-crystal structure of a ligand bound to its target protein. mdpi.com

This approach was instrumental in developing potent FGFR inhibitors. nih.gov After identifying an initial hit, the X-ray crystal structure of the compound bound to FGFR1 was solved. mdpi.com This structural information revealed novel binding interactions and provided a roadmap for optimization. mdpi.com Chemists could then design new derivatives with substituents specifically intended to form additional favorable interactions with the protein, leading to the discovery of compound 13 , which exhibited not only high potency but also favorable metabolic properties and selectivity. mdpi.comnih.gov This iterative cycle of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.gov

Computational Chemistry and Molecular Modeling Applications

Computational chemistry and molecular modeling have become indispensable tools in the study and development of novel compounds based on the 5H-pyrrolo[2,3-b]pyrazine scaffold. These in silico techniques provide deep insights into molecular interactions, guide the design of more potent and selective derivatives, and help rationalize experimental observations.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands like this compound derivatives interact with their biological targets at the atomic level.

Detailed research into derivatives of the 5H-pyrrolo[2,3-b]pyrazine core has utilized molecular docking to elucidate their binding modes within the active sites of various kinases. In studies focused on developing Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing a 1H-pyrazolo[4,3-b]pyridine scaffold with a 5H-pyrrolo[2,3-b]pyrazine core was found to significantly enhance binding activity. nih.govnih.gov Docking simulations of these compounds into the FGFR1 kinase domain revealed key interactions responsible for this improved affinity. A crucial interaction identified was a hydrogen bond formed between a nitrogen atom in the pyrazine (B50134) ring and the backbone of residue Ala564 in the hinge region of the kinase. nih.gov The docking results for a co-crystal structure of a related derivative with FGFR1 provided a structural basis for this observation and guided further optimization efforts. nih.gov

While specific docking studies on this compound itself are not broadly detailed, analysis of related structures provides a template for its likely interactions. For instance, studies on pyrazine-linked aminobenzamides as Histone Deacetylase (HDAC) inhibitors and pyrrolopyrimidinone derivatives as ENPP1 inhibitors highlight common interaction patterns. acs.orgresearchgate.net These typically involve a combination of hydrogen bonds with key residues in the protein's hinge region, π-π stacking interactions with aromatic residues like phenylalanine and tyrosine, and hydrophobic interactions with residues such as leucine. acs.orgacs.orgmdpi.com The elongated shape of some derivatives allows them to fit optimally within the binding cavity of their target enzymes. mdpi.com These computational predictions are crucial for rationalizing structure-activity relationships (SAR) and designing new compounds with improved biological activity. researchgate.netsemanticscholar.org

Table 1: Summary of Predicted Interactions for Pyrrolo-Pyrazine and Related Scaffolds

Scaffold/DerivativeTarget ProteinKey Interacting ResiduesInteraction TypeSource
5H-pyrrolo[2,3-b]pyrazine derivativeFGFR1Ala564Hydrogen Bond nih.gov
Pyrrolopyrimidinone derivativeENPP1K295, S377, D378Hydrogen Bond acs.orgacs.org
Pyrrolopyrimidinone derivativeENPP1Y340, F257π-π Stacking acs.orgacs.org
Pyrrolopyrimidinone derivativeENPP1L290, T256Hydrophobic Interaction acs.orgacs.org
Pyrrolo[2,3-d]pyrimidine derivativeDDR2Gln711, Asp708, Leu616Hydrogen Bond, Aromatic Hydrogen Bond mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that attempt to correlate the chemical structure and physicochemical properties of compounds with their biological activity. nih.gov This approach is used to predict the activity of new compounds and to understand which properties are most important for their function.

For scaffolds related to 5H-pyrrolo[2,3-b]pyrazine, 3D-QSAR studies have been instrumental in guiding drug design. A study on phenylethynyl-pyrrolo[1,2-a]pyrazine derivatives as mGluR5 antagonists employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. asianpubs.org These models generated 3D contour maps that visualize the regions where certain properties would enhance or diminish biological activity.

The analysis of these contour maps provided clear guidelines for structural modification asianpubs.org:

Steric Properties: The maps indicated that bulky substituents were not favored at the R and Ar positions of the molecule, suggesting that a more streamlined shape is preferred for fitting into the mGluR5 binding site.

Electrostatic Properties: The models showed that having electropositive groups in the Ar substituent region was beneficial for enhancing the compound's antagonist activity.

Hydrogen Bonding: For the R substituent, the presence of a hydrogen bond acceptor group was shown to lead to higher activity.

Hydrophilic Properties: The models suggested that incorporating a hydrophilic group at the R substituent position could improve the biological activity of the compounds.

These findings provide a powerful predictive tool for designing new, more potent mGluR5 antagonists based on the pyrrolo-pyrazine core, moving beyond simple trial-and-error synthesis. asianpubs.org Similar QSAR analyses on other heterocyclic systems have also shown the importance of descriptors like dipole moment, partition coefficient (logP), and atomic charges in determining biological activity. uran.uascielo.br

Table 2: 3D-QSAR Findings for Pyrrolo[1,2-a]pyrazine Derivatives

Substituent PositionFavorable PropertyUnfavorable PropertySource
Ar positionElectropositive groupsBulky groups asianpubs.org
R positionHydrogen bond acceptor groupsBulky groups asianpubs.org
R positionHydrophilic groupsN/A asianpubs.org

Thermodynamic and Kinetic Computations for Biological Processes

Beyond simple docking, more advanced computational methods can be used to calculate the thermodynamic and kinetic parameters that govern a compound's interaction with its biological target. These computations can provide a more quantitative understanding of binding affinity and residence time.

While specific thermodynamic or kinetic computations for the biological interactions of this compound are not extensively published, studies on related structures demonstrate the application of these methods. For a series of donor-acceptor type 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine amine derivatives, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations were performed. researchgate.net These methods were used to compute key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The HOMO and LUMO energy levels are critical for understanding a molecule's electronic behavior, and the energy gap between them relates to its chemical reactivity and stability. Furthermore, the study calculated the difference between the lowest singlet (S1) and triplet (T1) excitation energies (ΔEST). researchgate.net These parameters are fundamental in predicting the photophysical properties of the compounds, which is crucial for their application in optoelectronic devices, but they also provide insight into the electronic landscape of the molecule that influences its interactions in a biological context. researchgate.net For example, understanding a molecule's electronic structure and reactivity is a precursor to modeling the energetics of its binding to a protein target.

Table 3: Computed Electronic Properties for Pyrido[2,3-b]pyrazine Amine Derivatives

Compound TypeHOMO Energy Range (eV)LUMO Energy Range (eV)Computed ΔEST Range (eV)Source
Diaryl/heterocyclic amine derivatives of 2,3-di(pyridin-2-yl)pyrido[2,3-b]pyrazine-5.32 to -5.86-3.34 to -3.400.27 to 0.68 researchgate.net

Pharmacophore Modeling and Virtual Screening Approaches

A pharmacophore is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. mdpi.com Pharmacophore models are used as 3D queries to rapidly screen large databases of chemical compounds (virtual screening) to identify novel molecules that are likely to be active. nih.govmedsci.org

This approach has been successfully applied using scaffolds related to 5H-pyrrolo[2,3-b]pyrazine. For instance, a pharmacophore model was developed for Janus Kinase (JAK) inhibitors based on the binding mode of tofacitinib, which features a pyrrolo[2,3-d]pyrimidine core. nih.govacs.org The model identified the essential chemical features for binding, which included nih.govacs.org:

Two hydrogen bond acceptors: These features correspond to the nitrogen atoms in the pyrimidine (B1678525) ring that form crucial hydrogen bonds with hinge region residues of the kinase (e.g., E930 and L932 in JAK2).

One hydrogen bond donor.

Hydrophobic centers.

This representative pharmacophore model was then validated and used as a template for virtual screening of an in-house library of compounds. nih.govacs.org The screening process filtered the database, and the resulting "hit" compounds were then subjected to further analysis, such as molecular docking, to confirm their potential as novel JAK inhibitors. nih.gov This demonstrates how pharmacophore-based strategies can efficiently identify new active compounds with diverse chemical structures that still satisfy the key interaction requirements of the target's binding site.

Table 4: Key Pharmacophore Features for JAK Inhibitors Based on a Related Scaffold

Pharmacophore FeatureDescriptionInteracting Protein Region (Example)Source
Hydrogen Bond Acceptor (HBA)Corresponds to N atoms in the pyrimidine ringHinge Region (E930, L932 in JAK2) nih.govacs.org
Hydrogen Bond Donor (HBD)Represents a group capable of donating a hydrogen bondATP-binding pocket nih.govacs.org
Hydrophobicity (HY)Represents non-polar regions of the moleculeHydrophobic pockets within the active site nih.govacs.org

Preclinical Biological Evaluation and Mechanistic Investigations

Kinase Inhibition Profiling

Derivatives of 5H-pyrrolo[2,3-b]pyrazin-2-amine have been systematically evaluated against a panel of protein kinases, revealing a distinct inhibitory profile that includes key regulators of cellular signaling pathways implicated in various diseases.

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a foundation for potent, ATP-competitive inhibitors of Janus kinase 3 (JAK3). researchgate.net Initial lead compounds in a series of 5H-pyrrolo[2,3-b]pyrazine-2-phenyl ethers, while demonstrating promising potency, exhibited a lack of selectivity against other isoforms in the JAK family. researchgate.net However, through computational analysis and chemical synthesis, exploration of the phenyl ether moiety led to the development of derivatives with significantly improved selectivity for JAK3. researchgate.net Specifically, compounds 12b and 12d were identified as potent and selective JAK3 inhibitors. researchgate.net The broader activity of the scaffold is also noted in other studies, which mention its reported activity against JAK3. mdpi.comnih.gov

One of the most well-documented activities of the 5H-pyrrolo[2,3-b]pyrazine core is the inhibition of the Fibroblast Growth Factor Receptor (FGFR) family. Research has shown that transitioning from a 1H-pyrazolo[4,3-b]pyridine scaffold to the 5H-pyrrolo[2,3-b]pyrazine scaffold can dramatically increase the inhibitory activity against FGFR1. nih.govnih.gov

A systematic structure-activity relationship (SAR) study led to the discovery of several potent FGFR inhibitors. nih.gov For instance, compound 13 , bearing an unsubstituted pyrazole (B372694) ring, was found to be a highly potent inhibitor of FGFR1. nih.gov Further optimization of this compound, focusing on the imidazole (B134444) moiety, yielded derivatives such as 29 (ethyl substitution) and 30 (isopropyl substitution), which also demonstrated potent FGFR1 inhibition. nih.gov

Table 1: FGFR1 Inhibition by 5H-pyrrolo[2,3-b]pyrazine Derivatives

Compound Structure Description FGFR1 IC₅₀ (nM)
13 Unsubstituted pyrazole moiety 0.6
29 Ethyl substitution on imidazole ring 3.0
30 Isopropyl substitution on imidazole ring 3.0

Data sourced from a study on the structure-based discovery of FGFR kinase inhibitors. nih.gov

While the broader class of pyrazine-based compounds has been investigated for Spleen Tyrosine Kinase (SYK) inhibition, specific preclinical data on the inhibitory activity of this compound derivatives against SYK is not extensively available in the reviewed scientific literature. nih.gov A kinase panel screening of one potent FGFR inhibitor derivative, compound 13 , did not include SYK, leaving its activity against this specific kinase uncharacterized in that study. mdpi.com

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been reported to possess inhibitory activity against a range of other kinases, including Bruton's Tyrosine Kinase (BTK), Focal Adhesion Kinase (FAK), and Ataxia-Telangiectasia and Rad3-related protein (ATR) kinase. mdpi.comnih.gov This suggests a broader polypharmacological profile for this chemical class. However, while this activity is mentioned in reviews and as background in studies focused on FGFR, specific IC₅₀ values and detailed preclinical data for 5H-pyrrolo[2,3-b]pyrazine derivatives against these specific targets are not detailed in the primary literature reviewed. Studies on related but distinct scaffolds, such as pyrrolo[2,3-b]pyridines, have shown potent inhibition of these kinases. nih.govresearchgate.netmdpi.com

A specific class of 5H-pyrrolo[2,3-b]pyrazine derivatives, known as Aloisines, has been identified as potent dual inhibitors of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3). nih.govnih.govresearchgate.net These compounds, characterized by a 6-phenyl substitution, act as competitive inhibitors of ATP binding. nih.govresearchgate.net

Aloisine A, in particular, has demonstrated high selectivity for CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, CDK5/p25, and GSK-3α/β. nih.govresearchgate.netacs.org This dual inhibitory action is attributed to the high degree of similarity in the ATP-binding domains of CDKs and GSK-3. nih.gov

Table 2: Inhibition of CDKs and GSK-3 by Aloisine Derivatives

Compound Kinase Target IC₅₀ (µM)
Aloisine A CDK1/cyclin B 0.15
CDK2/cyclin A 0.12
CDK2/cyclin E 0.2
CDK5/p25 0.1
GSK-3α/β 0.4
Aloisine B CDK1/cyclin B 0.6
CDK5/p25 0.35
GSK-3α/β 1.2

Data sourced from a study on the identification and characterization of Aloisines. researchgate.net

In the reviewed scientific literature, there is a lack of specific data regarding the direct inhibitory activity of this compound derivatives against Phosphodiesterase 4B (PDE4B). While inhibitors of PDE4B have been developed from various heterocyclic scaffolds, the 5H-pyrrolo[2,3-b]pyrazine core has not been prominently featured among them in the available research.

Antiproliferative and Antitumor Activities

Derivatives of 5H-pyrrolo[2,3-b]pyrazine have demonstrated notable potential as anticancer agents, exhibiting the ability to inhibit the growth of various cancer cell lines and induce programmed cell death. Mechanistic studies have further elucidated their mode of action, pointing towards the inhibition of critical enzymes involved in DNA replication and repair.

Inhibition of Cancer Cell Proliferation in various Cell Lines

A number of studies have highlighted the antiproliferative effects of 5H-pyrrolo[2,3-b]pyrazine derivatives against a panel of human cancer cell lines. For instance, a series of 1,3-benzoazolyl substituted pyrrolo[2,3-b]pyrazine derivatives displayed good antiproliferative activity against seven cancer cell lines. nih.gov Notably, these compounds were effective against the HL-60/MX2 cell line, which is known for its resistance to topoisomerase II poisons. nih.gov Similarly, halogenated pyrrolo[3,2-d]pyrimidines, a related scaffold, also showed significant antiproliferative activities against L1210, CEM, HeLa, and MDA-MB-231 cancer cell lines. nih.gov The introduction of iodine at the C7 position of the pyrrolo[3,2-d]pyrimidine scaffold was found to enhance the antiproliferative potency. nih.gov

Furthermore, pyrazoline derivatives have been shown to possess strong activity against the HCT15 human colon cancer cell line. researchgate.net Some of these derivatives also exhibited potent antiproliferative activity against BT474 breast cancer cells. researchgate.net In another study, a small library of 7-substituted 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazin-5-one derivatives was investigated for anti-proliferative activity against various human cancer cell lines, with 7-([1,1'-biphenyl]-4-yl)-5H-benzo[d]pyrrolo[2,1-b] nih.govnih.govoxazin-5-one showing a dose-dependent reduction in cell viability. nih.gov

Cell LineCompound TypeKey Findings
HL-60/MX2 1,3-Benzoazolyl substituted pyrrolo[2,3-b]pyrazineGood antiproliferative activity, even in a drug-resistant cell line. nih.gov
L1210, CEM, HeLa, MDA-MB-231 Halogenated pyrrolo[3,2-d]pyrimidinesSignificant antiproliferative activities observed. nih.gov
HCT15 Pyrazoline derivativesStrong activity against this colon cancer cell line. researchgate.net
BT474 Pyrazoline derivativesPotent antiproliferative activity against this breast cancer cell line. researchgate.net
Various Human Cancer Cell Lines 7-substituted 5H-pyrrolo[1,2-a] nih.govnih.govbenzoxazin-5-oneDose-dependent reduction of cell viability. nih.gov

Mechanisms of Apoptosis Induction

The anticancer effects of 5H-pyrrolo[2,3-b]pyrazine derivatives are often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. Flow cytometric analysis has shown that this class of compounds can induce apoptosis in HL-60 cells. nih.gov The induction of apoptosis is a key mechanism for eliminating cancerous cells without causing the inflammation associated with other forms of cell death. nih.gov

The process of apoptosis can be triggered through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. nih.gov The tumor suppressor protein p53 plays a central role in activating the apoptotic process in response to cellular stress, such as that induced by chemotherapeutic agents. nih.gov Studies on related pyrazole derivatives have shown that they can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov For instance, one study demonstrated that a pyrazole derivative induced apoptosis in MDA-MB-468 triple-negative breast cancer cells by increasing ROS production and caspase-3 activity. nih.gov

Furthermore, research on a pyrazolo[3,4-d]pyridazine derivative revealed its ability to induce apoptosis in lung cancer cells by disrupting the balance between the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2. researchgate.net This disruption leads to the activation of the intrinsic apoptotic pathway. researchgate.net The study also noted a significant overexpression of caspase-3 and the tumor suppressor gene p53. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Beyond their anticancer properties, derivatives of the pyrrolopyrazine scaffold have shown promise as anti-inflammatory and immunomodulatory agents. Chronic inflammation is a contributing factor to a wide range of diseases, making the development of effective anti-inflammatory therapeutics a significant goal. mdpi.com

A study on pyrazolo[3,4-b]pyrazines, a related class of compounds, identified derivatives with remarkable anti-inflammatory activity. nih.gov Specifically, one compound exhibited anti-inflammatory effects comparable to the well-known nonsteroidal anti-inflammatory drug (NSAID) indomethacin. nih.gov The anti-inflammatory activity of pyrrole-containing compounds is an active area of research, with various derivatives being investigated for their potential to inhibit key inflammatory pathways. researchgate.net

In the context of immunomodulation, recent research has focused on the role of the STING (stimulator of interferon genes) pathway in cancer immunotherapy. acs.orgacs.org The enzyme ENPP1 is a negative regulator of this pathway. acs.orgacs.org A novel small-molecule inhibitor of ENPP1, featuring a pyrrolopyrimidinone core, was identified. acs.orgacs.org This compound demonstrated potent inhibition of ENPP1 and effectively activated the STING pathway in cell lines, leading to the promotion of cytokine release and enhancement of the innate immune response. acs.orgacs.org These findings suggest that such compounds could be valuable in cancer immunotherapy by boosting the body's natural defenses against tumors. acs.orgacs.org

Antiviral Properties and Mechanistic Insights

The pyrrolo[2,3-b]pyrazine scaffold is also a recognized pharmacophore in the development of antiviral agents. Nitrogen-containing heterocyclic compounds are known to interfere with various stages of the viral life cycle, including entry into host cells and replication of the viral genome. nih.gov

Pyrrolo[2,1-f] nih.govnih.govnih.govtriazines, which are structurally related to 5H-pyrrolo[2,3-b]pyrazine, are considered analogues of the non-nucleoside antiviral drug riamilovir. mdpi.com These compounds have demonstrated low toxicity and high selectivity against the influenza A/Puerto Rico/8/34 (H1N1) virus in cell culture experiments. mdpi.com Molecular docking studies suggest that a plausible mechanism of action for these compounds is the inhibition of neuraminidase, a key viral enzyme. mdpi.com

Neuroprotective and Other Therapeutic Potentials

The therapeutic potential of pyrrolo[2,3-b]pyrazine derivatives extends to the field of neurodegenerative diseases. An extensive study was conducted to develop a series of (pyrrolo-pyridin-5-yl)benzamides as reversible and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of Parkinson's disease. nih.gov

One of the most promising derivatives from this series, NTZ-2020, exhibited a potent and highly selective inhibition of human MAO-B. nih.gov Importantly, this compound demonstrated a neuroprotective effect on cortical neuron survival and promoted the growth of neurite networks. nih.govresearchgate.net These beneficial effects were associated with the compound's ability to penetrate the blood-brain barrier, a critical property for drugs targeting the central nervous system. nih.gov Pyrrole-based compounds, in general, are being investigated for their neuroprotective and antioxidant properties in various in vitro models of neurotoxicity. mdpi.com

Neuroprotective Effects

A thorough review of scientific databases and published literature did not yield specific studies evaluating the neuroprotective effects of this compound. While related heterocyclic compounds have been investigated for roles in neurological disorders, no dedicated research on the potential of this specific compound to protect neurons from damage or degeneration has been reported.

Antimycobacterial Activity

There is no available scientific literature detailing the evaluation of this compound for antimycobacterial activity. Research into novel antitubercular agents has explored a wide variety of heterocyclic scaffolds. However, studies specifically documenting the efficacy of this compound against Mycobacterium tuberculosis or other mycobacterial species are not present in the reviewed literature. While some derivatives of pyrrolopyrazine have been noted for general antibacterial properties, specific data on the antimycobacterial action of this compound is absent. researchgate.net

Proposed Molecular Mechanisms of Action Beyond Kinase Inhibition

The predominant mechanism of action reported for compounds containing the 5H-pyrrolo[2,3-b]pyrazine scaffold is the inhibition of various protein kinases. researchgate.netnih.gov Extensive research has focused on optimizing this scaffold to target kinases like Fibroblast Growth Factor Receptors (FGFRs). nih.govnih.gov At present, the scientific literature does not propose alternative molecular mechanisms of action for this compound that are distinct from kinase inhibition. Investigations into other potential cellular targets or signaling pathways modulated by this specific compound have not been reported.

Data Tables

No data tables on neuroprotective, antimycobacterial, or antiparasitic activity could be generated as no published research findings were available for the specific compound this compound in these areas.

Analytical and Characterization Techniques in Research

Spectroscopic and Spectrometric Methods for Structural Elucidation

The precise chemical structure of newly synthesized 5H-pyrrolo[2,3-b]pyrazine derivatives is confirmed using a combination of spectroscopic and spectrometric techniques. These methods provide detailed information on the molecular framework and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of 5H-pyrrolo[2,3-b]pyrazine derivatives. ¹H and ¹³C NMR spectra provide definitive information about the chemical environment of hydrogen and carbon atoms, respectively, within the molecule.

In ¹H NMR analysis, the chemical shifts (δ) and coupling constants (J) of protons on the pyrrolopyrazine core and its substituents are used to verify the intended structure. For instance, in one synthesized derivative, the proton signals for the core structure were observed at specific chemical shifts, confirming the integrity of the bicyclic system. mdpi.com A study on pyrrolizin-3-one and its aza-derivatives used ¹H and ¹³C NMR parameters to unambiguously assign chemical shifts and coupling constants, which helps in understanding the electronic properties and conjugation within the heterocyclic system. rsc.org

¹³C NMR spectroscopy complements the proton data by providing signals for each unique carbon atom, including quaternary carbons, which are not visible in ¹H NMR. For example, the ¹³C NMR spectrum of a substituted 5H-pyrrolo[2,3-b]pyrazine derivative displayed distinct peaks corresponding to the carbons of the pyrazine (B50134) and pyrrole (B145914) rings, as well as those of the attached functional groups. mdpi.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish the connectivity between protons and carbons, further solidifying the structural assignment, especially for complex derivatives.

Table 1: Representative ¹H and ¹³C NMR Data for a 5H-pyrrolo[2,3-b]pyrazine Derivative The following data is for a representative compound from research literature and serves as an example of the characterization process.

TechniqueObserved Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)CompoundReference
¹H NMR (400 MHz, DMSO-d₆)9.30 (s, 1H), 8.72 (s, 1H), 8.11 (s, 1H), 7.97 (s, 1H), 7.28 (s, 1H), 6.74 (dd, J = 3.7, 1.9 Hz, 1H), 4.02 (s, 3H)3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazine mdpi.com
¹³C NMR (126 MHz, DMSO-d₆)155.46, 148.14, 145.79, 142.58, 139.90, 138.68, 138.63, 138.60, 137.94, 130.35, 128.22, 119.61, 112.35, 105.88, 105.68Derivative of 5H-pyrrolo[2,3-b]pyrazine mdpi.com

Mass Spectrometry Techniques (e.g., HRMS, LC-QTOF, ESI-MS)

Mass spectrometry (MS) is critical for determining the molecular weight of synthesized compounds and confirming their elemental composition. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are routinely used to obtain the mass-to-charge ratio (m/z) of the molecular ion, often as [M+H]⁺. mdpi.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. For example, HRMS-ESI was used to confirm the calculated exact mass of a 5H-pyrrolo[2,3-b]pyrazine derivative, providing strong evidence for its successful synthesis. mdpi.com Liquid Chromatography-Quadrupole Time-of-Flight (LC-QTOF) mass spectrometry can also be employed for the analysis and purification of these compounds.

Table 2: Mass Spectrometry Data for 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundTechniqueMolecular FormulaCalculated Exact Mass [M+H]⁺Found m/zReference
3-(1-methyl-1H-pyrazol-4-yl)-5H-pyrrolo[2,3-b]pyrazineESI-MSC₁₀H₉N₅199.09200.1 mdpi.com
A sulfonylated derivativeHRMS-ESIC₁₅H₁₁N₈O₂S367.0720367.0791 mdpi.com

X-ray Crystallography for Structural Biology and Co-crystal Analysis

X-ray crystallography is a powerful technique that provides the precise three-dimensional atomic coordinates of a molecule in its crystalline state. researchgate.netmdpi.comthepharmajournal.com This method is invaluable not only for the unambiguous structural determination of the 5H-pyrrolo[2,3-b]pyrazine derivatives themselves but also for understanding their interactions with biological targets.

In the context of drug discovery, co-crystal structures of these inhibitors bound to their target proteins, such as kinases, are particularly insightful. nih.gov For example, the optimization of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as Fibroblast Growth Factor Receptor (FGFR) inhibitors was guided by the co-crystal structure of a lead compound with FGFR1. nih.govresearchgate.net This structural information reveals the specific binding mode, including key hydrogen bonds and hydrophobic interactions between the inhibitor and the amino acid residues in the kinase's active site. Such knowledge is crucial for rational, structure-based drug design, enabling chemists to modify the inhibitor's structure to enhance potency and selectivity. nih.gov

Table 3: X-ray Crystallography Data for a Pyrrolopyrazine Derivative Co-crystal

CompoundTarget ProteinPDB IDSignificanceReference
Compound 8 (a precursor scaffold)FGFR15Z0SGuided the optimization and design of a series of 5H-pyrrolo[2,3-b]pyrazine derivatives as potent FGFR kinase inhibitors. nih.govresearchgate.net

In Vitro Biological Assay Methodologies

Following structural confirmation, 5H-pyrrolo[2,3-b]pyrazine derivatives are subjected to a battery of in vitro biological assays to determine their functional activity. These assays are essential for quantifying their potency as inhibitors and their effects on cancer cells.

Enzymatic Inhibition Assays (e.g., Kinase, PDE4B, PTR1)

Enzymatic assays are performed to measure the direct inhibitory effect of the compounds on their purified target enzymes. For derivatives of 5H-pyrrolo[2,3-b]pyrazine, which are often designed as kinase inhibitors, these assays are fundamental. researchgate.net The activity is typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

Research has shown that the 5H-pyrrolo[2,3-b]pyrazine scaffold is effective for targeting kinases like FGFR. mdpi.comnih.govsemanticscholar.org In these assays, the kinase, its substrate (like ATP), and the test compound are incubated together, and the resulting enzymatic activity is measured, often through luminescence or fluorescence-based methods. Studies have demonstrated that strategic modifications to the 5H-pyrrolo[2,3-b]pyrazine core can lead to compounds with low nanomolar IC₅₀ values against FGFR1. mdpi.com Beyond FGFR, this scaffold has also been reported to show activity against other kinases such as Bruton's tyrosine kinase and JAK3. mdpi.comnih.gov While the core is prominent in kinase inhibition, related pyrrolo-heterocyclic structures have been investigated as inhibitors for other enzymes like phosphodiesterase 4B (PDE4B). nih.gov

Table 4: Enzymatic Inhibition Data for 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundTarget EnzymeIC₅₀ (nM)Reference
Compound 13FGFR111.2 nih.gov
Compound 29FGFR13.0 mdpi.comnih.gov
Compound 30FGFR13.0 mdpi.comnih.gov

Cell-Based Proliferation and Viability Assays

To determine the effect of the compounds on cancer cells, cell-based assays are employed. These assays measure cell proliferation, viability, or cytotoxicity after treatment with the test compounds. nih.gov A variety of methods are available, including those that measure metabolic activity (like WST-1 or MTT assays), DNA content (such as CYQUANT), or cell membrane integrity. nih.govmdpi.comabcam.com

For 5H-pyrrolo[2,3-b]pyrazine derivatives developed as anticancer agents, their ability to inhibit the growth of cancer cell lines is a critical measure of their potential. tandfonline.com The results are also typically expressed as an IC₅₀ or EC₅₀ value, representing the concentration that causes 50% inhibition of cell proliferation or viability. For example, several potent FGFR1 inhibitors from the 5H-pyrrolo[2,3-b]pyrazine series were tested for their antiproliferative activity against the KG-1 cell line, which is dependent on FGFR signaling. mdpi.com The correlation between enzymatic inhibition and cellular activity provides insight into the compound's mechanism of action and its ability to engage the target within a cellular context. nih.gov

Table 5: Cell-Based Proliferation Data for 5H-pyrrolo[2,3-b]pyrazine Derivatives

CompoundCell LineAssay TypeIC₅₀ (nM)Reference
Compound 13KG-1 (Leukemia)Antiproliferation25.3 nih.gov
Compound 29KG-1 (Leukemia)Antiproliferation11.4 mdpi.comnih.gov

Assays for Cytokine Release and Apoptosis Induction

The immunomodulatory and cytotoxic effects of compounds derived from the 5H-pyrrolo[2,3-b]pyrazine scaffold are often assessed through assays that measure cytokine release and apoptosis induction.

Derivatives of the structurally related pyrrolo[2,3-d]pyrimidine have been shown to promote cytokine release, indicating an enhancement of the innate immune response. acs.orgacs.org For instance, a novel small-molecule ENPP1 inhibitor with a pyrrolopyrimidinone core was found to effectively activate the STING pathway, leading to increased cytokine release. acs.orgacs.org The Janus kinase (JAK) family of enzymes plays a central role in cytokine signaling. google.com Consequently, inhibitors of JAK, which can be based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, are used to modulate cytokine production. google.comnih.gov For example, the JAK inhibitor ruxolitinib (B1666119) has been used to manage cytokine release syndrome (CRS). nih.gov

Apoptosis, or programmed cell death, is another critical endpoint studied in cancer research. Assays to evaluate apoptosis induction by pyrrolo[2,3-b]pyrazine derivatives often involve techniques like flow cytometry and Western blotting. nih.gov For example, novel pyrrolo[2,3-d]pyrimidine derivatives have been shown to induce late-stage apoptosis in cancer cell lines. nih.gov This was confirmed by observing cell cycle arrest and changes in the expression levels of key apoptotic proteins. nih.gov Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with elevated levels of caspase-9 and caspase-3, were noted. nih.gov

Commonly used apoptosis assay kits include:

Annexin V-based assays: These detect the translocation of phosphatidylserine (B164497) to the outer leaflet of the plasma membrane, an early indicator of apoptosis. thermofisher.com

Caspase activity assays: These measure the activity of caspases, which are key proteases in the apoptotic cascade. thermofisher.com

Mitochondrial membrane potential probes: Dyes like JC-1 are used to detect the depolarization of the mitochondrial membrane, a hallmark of apoptosis. thermofisher.com

Receptor Binding Assays and Allosteric Modulation Studies

Receptor binding assays are fundamental in determining the affinity and selectivity of 5H-pyrrolo[2,3-b]pyrazin-2-amine derivatives for their target proteins. These assays are crucial for understanding the structure-activity relationship (SAR) of these compounds.

The 5H-pyrrolo[2,3-b]pyrazine scaffold has been identified as a versatile starting point for developing inhibitors of various kinases, including fibroblast growth factor receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs). nih.gov Receptor binding assays are used to quantify the inhibitory potency of these compounds, typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%). For instance, derivatives of the related 7-azaindole (B17877) scaffold have demonstrated potent inhibitory activity against PI3K, with some compounds exhibiting subnanomolar IC50 values. nih.gov

Allosteric modulation, where a compound binds to a site on the receptor distinct from the primary binding site to modulate its activity, is also an area of investigation. While direct allosteric modulation studies on this compound were not prominently found in the provided search results, the concept is relevant in kinase inhibition. Kinase inhibitors can be classified as type I (ATP-competitive), type II (binding to the inactive conformation), or allosteric. The detailed binding modes of these compounds are often elucidated through techniques like X-ray crystallography, which complements the data from receptor binding assays.

Radical Scavenging Activity Assays (e.g., DPPH assay)

The antioxidant potential of chemical compounds can be evaluated using various in vitro assays, with the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay being one of the most common. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in its absorbance at a characteristic wavelength.

While specific studies focusing solely on the DPPH assay for this compound were not identified in the search results, the broader class of nitrogen-containing heterocyclic compounds, including coumarin (B35378) and thiazole (B1198619) derivatives, has been reported to exhibit antioxidant properties as determined by this method. researchgate.net Given that oxidative stress is implicated in various pathological conditions, evaluating the radical scavenging activity of novel therapeutic agents is a relevant aspect of their preclinical characterization.

Advanced Computational Methods for Predictive Research and Data Analysis

Computational methods are increasingly integral to modern drug discovery and development, providing valuable insights that guide experimental work. For this compound and its analogs, these methods are employed for predictive research and data analysis.

Molecular docking is a widely used computational technique to predict the preferred binding orientation of a ligand to its target protein. This method was used to understand the binding interactions between a 5H-pyrrolo[2,3-b]pyrazine derivative and FGFR1. nih.gov The docking study revealed that the compound formed a critical hydrogen bond with the FGFR1 hinge region and a salt bridge interaction, which was hypothesized to significantly enhance its binding affinity. nih.gov Similarly, molecular docking studies of pyrrolo[2,3-d]pyrimidin-4-amine derivatives as JAK1 inhibitors were performed to understand their binding interactions. nih.gov

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are another powerful computational tool. These methods correlate the biological activity of a series of compounds with their 3D physicochemical properties. For a series of pyrrolo[2,3-d]pyrimidin-4-amine JAK1 inhibitors, both ligand-based (CoMFA) and receptor-based CoMFA models were developed to guide the design of new, more potent inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing for the analysis of the stability of binding interactions over time. MD simulations of the most active pyrrolo[2,3-d]pyrimidin-4-amine compound with JAK1 revealed key hydrogen bond interactions with specific amino acid residues in the binding site. nih.gov

These computational approaches, often used in combination, facilitate a rational design strategy for optimizing the potency and selectivity of this compound-based inhibitors.

Q & A

What are the primary synthetic routes for 5H-pyrrolo[2,3-b]pyrazin-2-amine derivatives, and how do reaction conditions influence regioselectivity?

Level: Basic
Methodology:

  • Cyclization and annulation : Cyclization of halogenated pyrazine precursors (e.g., 5-bromo-6-chloropyrazin-2-amine) with alkynes under Pd-catalyzed conditions yields pyrrolopyrazine scaffolds. Microwave-assisted cyclization in DMF with t-BuOK enhances efficiency (70–85% yield) .
  • Direct C–H arylation : Pd(OAc)₂/XPhos catalytic systems enable regioselective functionalization at the C3 position of the pyrrolopyrazine core, critical for kinase inhibitor design .
  • Metal-free approaches : Cycloaddition reactions using trimethylsilyl (TMS)-protected alkynes reduce metal contamination, improving purity for biological assays .
    Key considerations : Solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) significantly impact reaction kinetics and selectivity. For example, microwave heating reduces side products in cyclization steps .

How does the 5H-pyrrolo[2,3-b]pyrazine scaffold contribute to kinase inhibition, particularly against FGFR and JAK3?

Level: Basic
Methodology:

  • FGFR inhibition : The scaffold’s planar structure facilitates hydrogen bonding with the hinge region (e.g., Ala564 in FGFR1) and π-π stacking with Phe489 in the P-loop. Substitutions at C2 (e.g., methyl groups) enhance binding affinity by occupying hydrophobic back pockets .
  • JAK3 selectivity : Introducing phenyl ether groups at C2 increases JAK3 potency (IC₅₀ < 10 nM) while minimizing off-target effects on JAK1/2. This selectivity arises from steric complementarity with JAK3’s unique Gly-rich loop .
    Validation : Co-crystallization studies (PDB: 6DA7) and mutagenesis assays confirm binding modes .

What structural modifications optimize the pharmacokinetic (PK) properties of this compound derivatives for in vivo studies?

Level: Advanced
Methodology:

  • Solubility enhancement : Adding polar substituents (e.g., –OH or –NH₂ at C6) improves aqueous solubility (>50 μM in PBS) without compromising membrane permeability .
  • Metabolic stability : Fluorination at C7 reduces CYP3A4-mediated oxidation, extending half-life (t₁/₂ > 4 h in murine models) .
  • Tissue distribution : Deuterating the methyl group at N5 decreases clearance rates by 30% in liver microsomes, enhancing bioavailability (F > 60%) .
    Case study : Compound 9 (5H-pyrrolo[2,3-b]pyrazine with a 3,4-dimethoxybenzene group) showed 90% tumor growth inhibition in xenograft models via FGFR1 suppression .

How do conflicting reports on the scaffold’s activity against ATR kinase arise, and how can they be resolved?

Level: Advanced
Data contradiction : While some studies report ATR inhibition (IC₅₀ = 120 nM), others show negligible activity (<10% inhibition at 1 μM) .
Resolution strategies :

  • Assay conditions : Discrepancies may stem from ATP concentrations (1 mM vs. 10 μM) or kinase domain truncations. Standardizing assays (e.g., using full-length kinases) reduces variability .
  • Substitution patterns : ATR activity correlates with bulky substituents at C3 (e.g., –CF₃), which are absent in inactive derivatives. Computational docking (Glide SP) identifies steric clashes in ATR’s front pocket for non-CF₃ analogs .
    Recommendation : Validate hits using orthogonal assays (e.g., cellular phosphorylation of CHK1) .

What analytical techniques are critical for characterizing regiochemical outcomes in pyrrolopyrazine synthesis?

Level: Basic
Methodology:

  • ¹H/¹³C NMR : Distinct chemical shifts for C2–NH₂ (δ ~6.5 ppm) and C3–Br (δ ~7.8 ppm) confirm substitution patterns .
  • HRMS : Accurate mass measurements (<2 ppm error) differentiate isomers (e.g., C10H9BrN4 vs. C10H9ClN4) .
  • XRD : Single-crystal analysis resolves ambiguities in fused-ring systems, such as bond angles between pyrrole and pyrazine moieties .
    Example : XRD of 10f (N,5-dimethyl-6-phenyl derivative) confirmed C3-alkynyl regiochemistry .

How can researchers mitigate off-target effects when developing dual FGFR/JAK3 inhibitors?

Level: Advanced
Methodology:

  • Selectivity screens : Profile compounds against panels of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity (e.g., with VEGFR2 or ABL) .
  • Structural tweaks : Introducing a methyl group at N5 reduces JAK3 affinity by 5-fold but retains FGFR potency, enabling selective targeting .
  • Cellular context : Use isoform-specific cell lines (e.g., Ba/F3-JAK3 vs. Ba/F3-FGFR1) to dissect pathway-specific effects .

What are the limitations of current in silico models for predicting 5H-pyrrolo[2,3-b]pyrazine bioactivity?

Level: Advanced
Challenges :

  • Conformational flexibility : The scaffold’s non-planar conformers in solution complicate docking studies reliant on rigid crystal structures .
  • Solvent effects : MM/PBSA calculations often underestimate entropic penalties for desolvation, leading to overestimated binding scores .
    Solutions :
  • MD simulations : 100-ns trajectories capture dynamic binding modes (e.g., “hinge-flipping” in FGFR1) missed in static models .
  • Machine learning : Train models on kinetic data (e.g., koff rates) to improve predictions of residence time and efficacy .

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Feasible Synthetic Routes

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Reactant of Route 1
5H-pyrrolo[2,3-b]pyrazin-2-amine
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Reactant of Route 2
5H-pyrrolo[2,3-b]pyrazin-2-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.